molecular formula C26H19Cl2NO6 B11049420 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11049420
M. Wt: 512.3 g/mol
InChI Key: LNLIIKXOJYNXBQ-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that features a combination of benzodioxole, dichlorobenzyl, and hydroxychromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Dichlorobenzyl Intermediate: This involves the chlorination of benzyl alcohol to introduce the dichloro groups.

    Coupling of the Hydroxychromenyl Group: The chromenyl group can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate.

    Final Coupling Reaction: The final step involves the amide coupling of the benzodioxole, dichlorobenzyl, and hydroxychromenyl intermediates under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group of the chromenyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or amines, depending on the specific functional groups reduced.

    Substitution: Various substituted aromatic compounds, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

Medically, 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide could be investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may lend themselves to applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzodioxole and chromenyl groups suggest potential interactions with aromatic amino acids in proteins, while the dichlorobenzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-N-benzyl-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Similar structure but lacks the dichloro groups.

    3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Similar structure but with methoxy groups instead of chloro groups.

Uniqueness

The presence of the dichloro groups in 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide may enhance its binding affinity and specificity for certain biological targets. This makes it potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C26H19Cl2NO6

Molecular Weight

512.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(3,4-dichlorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C26H19Cl2NO6/c27-18-7-5-14(9-19(18)28)12-29-23(30)11-17(15-6-8-21-22(10-15)34-13-33-21)24-25(31)16-3-1-2-4-20(16)35-26(24)32/h1-10,17,31H,11-13H2,(H,29,30)

InChI Key

LNLIIKXOJYNXBQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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